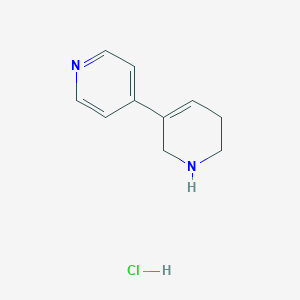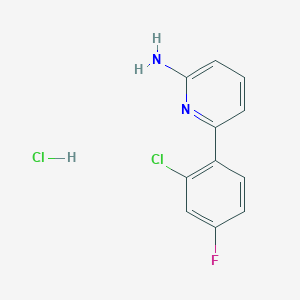
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride
Overview
Description
“6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is a chemical compound with the CAS number 1803603-68-0 . It has a molecular weight of 259.11 .
Molecular Structure Analysis
The molecular formula of “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is C11H9Cl2FN2 . The InChI code is 1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H .
Physical And Chemical Properties Analysis
“6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is a powder that is stored at room temperature .
Scientific Research Applications
-
Green Synthesis and Biological Evaluation of Novel Fused Derivatives
- Application : This compound is used in the synthesis of novel fused 6-(2-Chloro-4-fluorophenyl)-9-arylimidazo[1,2-a][1,8]naphthyridine derivatives .
- Method : The reaction involves phenacyl bromide with substituted heterocyclic amines in the presence of DABCO catalyst . The process is accelerated under solid state conditions, leading to high yields and excluding the formation of side-products .
- Results : The newly synthesized products demonstrated pronounced antibacterial and antifungal activities, especially compounds 5c–5e . Molecular docking studies supported the antimicrobial activity data .
-
- Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
- Method : The review discusses the synthesis of pyrrolidine compounds from different cyclic or acyclic precursors .
- Results : The bioactive molecules characterized by the pyrrolidine ring and its derivatives have shown various biological activities .
-
Synthesis and Therapeutic Potential of Quinoline Derivatives
- Application : Quinoline derivatives, which are structurally similar to pyridine, have been used in the treatment of various diseases . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
- Method : The review discusses the chemical modification of quinoline as a common approach in drug discovery .
- Results : Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, anticancer, and anti-inflammatory effects .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives, which are structurally similar to pyridine, possess various biological activities . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
- Method : The review does not provide specific methods of application .
- Results : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Synthesis of Fluorinated Pyridines
- Application : Fluorinated pyridines have been used in the synthesis of some herbicides and insecticides . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
- Method : The review does not provide specific methods of application .
- Results : The review does not provide specific results or outcomes .
Safety And Hazards
The safety information for “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFOKDLKOZFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




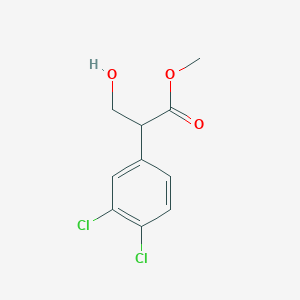
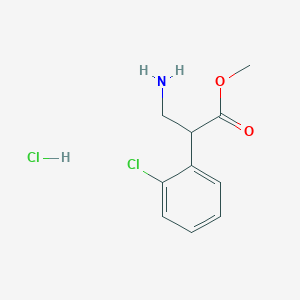
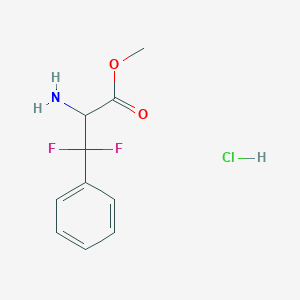
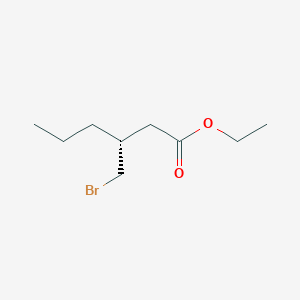
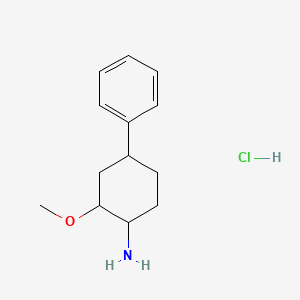
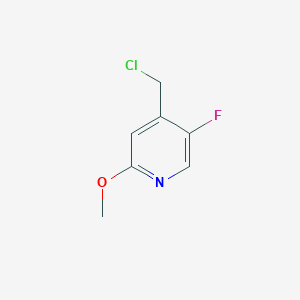
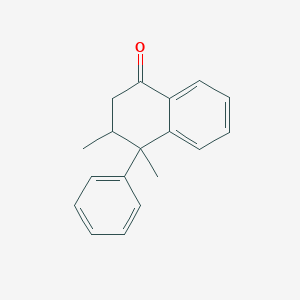
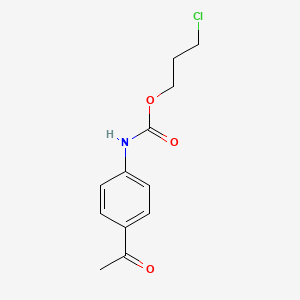
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)
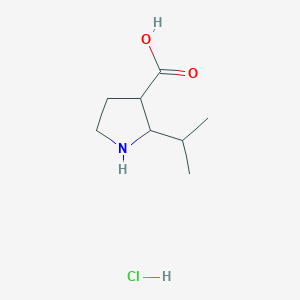
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)
